2-(3-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Overview
Description
2-(3-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in scientific research due to its potential biological and medicinal applications.
Scientific Research Applications
Synthesis and Biological Activities
Insecticidal Activities : Derivatives of 1,3,4-oxadiazoles, including those with fluorophenyl groups, have been explored for insecticidal properties. These compounds showed effectiveness against armyworms, suggesting potential agricultural applications (Shi et al., 2000).
Antimicrobial Agents : Research has been conducted on 1,3,4-oxadiazole derivatives for their antimicrobial properties. Certain derivatives, particularly those with fluorine atoms, exhibited significant potency against a broad range of bacterial and fungal strains (Parikh & Joshi, 2014).
Antibacterial Screening : Studies on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol showed significant antibacterial activity against various bacteria, highlighting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Materials Science and Chemical Properties
Delayed Luminescence : Oxadiazole derivatives, including those with fluorophenyl groups, have been used in donor-acceptor fluorophores for their delayed luminescence properties. This makes them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications (Cooper et al., 2022).
Fluorinated Poly(oxadiazole-ether-imide)s : Fluorinated poly(1,3,4-oxadiazole-ether-imide)s, incorporating oxadiazole and fluorophenyl groups, show high thermal stability and are easily soluble in polar organic solvents. Their unique properties make them suitable for applications in high-performance materials (Hamciuc et al., 2005).
Liquid Crystalline Properties : 1,3,4-oxadiazole derivatives have been synthesized for their liquid crystalline properties. The presence of a fluorophenyl group can influence the mesophase and thermal properties of these materials, making them relevant for display technologies and advanced materials research (Abboud et al., 2017).
Corrosion Inhibition and Other Applications
Corrosion Inhibition : Certain oxadiazole derivatives have been evaluated as inhibitors for steel corrosion in acidic environments. Their effectiveness is attributed to the presence of nitrophenylamino groups, suggesting their potential in industrial applications (Kalia et al., 2020).
Nonlinear Optical Characterization : 1,3,4-oxadiazole derivatives containing fluorophenyl groups have been studied for their nonlinear optical properties. These properties are significant for potential use in optoelectronics and photonic devices (Chandrakantha et al., 2011).
properties
IUPAC Name |
2-(3-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3/c15-11-5-1-3-9(7-11)13-16-17-14(21-13)10-4-2-6-12(8-10)18(19)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPFKIIEGUYLGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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